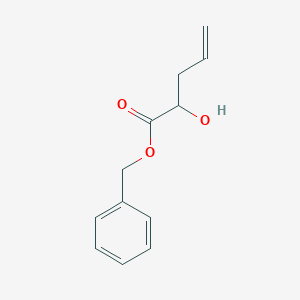

Benzyl 2-hydroxypent-4-enoate

Description

Structure

3D Structure

Properties

CAS No. |

866478-89-9 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

benzyl 2-hydroxypent-4-enoate |

InChI |

InChI=1S/C12H14O3/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h2-5,7-8,11,13H,1,6,9H2 |

InChI Key |

GHDXEJPQTDEKGZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Hydroxypent 4 Enoate and Its Stereoisomers

Catalytic Asymmetric Allylation Approaches to Benzyl (B1604629) 2-hydroxypent-4-enoate

The enantioselective addition of an allyl group to the aldehyde functionality of benzyl glyoxylate (B1226380) is a direct and efficient route to optically active Benzyl 2-hydroxypent-4-enoate. The use of chiral catalysts is paramount in controlling the stereochemical outcome of this transformation.

Chiral (salen)chromium(III) Complex Catalysis in Allylation Reactions

The use of chiral (salen)chromium(III) complexes as catalysts for the asymmetric allylation of aldehydes, including glyoxylate esters, has been investigated. These catalysts are known to be effective in a variety of enantioselective transformations. In the context of synthesizing this compound, a chiral (salen)chromium(III) complex would coordinate to the benzyl glyoxylate, activating the aldehyde group towards nucleophilic attack by an allylating agent, such as allyltributylstannane. The chiral environment provided by the salen ligand directs the approach of the allyl nucleophile, leading to the preferential formation of one enantiomer of the product.

Detailed research findings specifically focusing on the use of chiral (salen)chromium(III) complexes for the asymmetric allylation of benzyl glyoxylate are not extensively available in the public domain. However, based on analogous reactions, the mechanism would likely involve the formation of a chiral Lewis acid-aldehyde complex, followed by the stereoselective addition of the allyl group.

Optimization of Reaction Conditions and Catalyst Loading for Enantioselectivity

The enantioselectivity and yield of the asymmetric allylation are highly dependent on the reaction conditions. Key parameters that are typically optimized include the structure of the chiral salen ligand, the choice of solvent, the reaction temperature, and the catalyst loading.

For analogous systems, it has been observed that lower temperatures generally lead to higher enantioselectivity. The solvent can also play a crucial role, with non-coordinating solvents often being preferred to minimize background reactions. Catalyst loading is another critical factor; while higher loadings may increase the reaction rate, they also increase the cost. Therefore, finding the optimal balance to achieve high enantioselectivity and yield with a minimal amount of catalyst is a key objective in the development of such methodologies. A systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of enantioenriched this compound.

Interactive Data Table: Hypothetical Optimization of Reaction Conditions

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 10 | CH2Cl2 | 0 | 85 | 90 |

| 2 | 5 | CH2Cl2 | 0 | 82 | 88 |

| 3 | 10 | Toluene | 0 | 75 | 92 |

| 4 | 10 | CH2Cl2 | -20 | 80 | 95 |

| 5 | 5 | Toluene | -20 | 78 | 94 |

This table is a hypothetical representation of a typical optimization study and is not based on published experimental data for this specific reaction.

Substrate Scope and Limitations in Asymmetric Glyoxylate Allylation

The substrate scope of the chiral (salen)chromium(III) catalyzed asymmetric allylation would need to be evaluated to understand its generality. For the synthesis of this compound derivatives, this would involve using substituted allylating agents. The steric and electronic properties of the substituents on the allyl nucleophile could significantly impact the reactivity and stereoselectivity of the reaction.

Limitations of this methodology might include difficulties in achieving high enantioselectivity with certain substituted allylating agents or potential catalyst deactivation. Furthermore, the synthesis of the chiral salen ligands and the chromium complexes can be a multi-step process. Despite these potential challenges, the catalytic nature of the reaction and the potential for high enantioselectivity make it an attractive approach.

Rhodium(III)-Catalyzed C-H Bond Functionalization Routes to Substituted Benzyl 2-hydroxypent-4-enoates

Rhodium(III)-catalyzed C-H bond functionalization has emerged as a powerful tool for the synthesis of complex organic molecules. This approach allows for the direct formation of C-C bonds by activating otherwise inert C-H bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.

Diastereoselective Synthesis via C-H Additions to Dienes and Ethyl Glyoxalate

The synthesis of substituted Benzyl 2-hydroxypent-4-enoates can be envisioned through a Rhodium(III)-catalyzed C-H addition of an arylpyridine to a diene and ethyl glyoxalate (as a precursor to the corresponding benzyl ester). In this scenario, the rhodium catalyst would first coordinate to the nitrogen of the arylpyridine, directing the activation of an ortho C-H bond. The resulting rhodacycle intermediate could then undergo migratory insertion with a diene, followed by reaction with ethyl glyoxalate to afford the desired product.

The diastereoselectivity of this transformation would be a critical aspect, influenced by the structure of the substrates and the catalyst. The formation of multiple stereocenters in a single step makes this a highly efficient strategy for building molecular complexity.

Influence of Arylpyridine Ligands and Solvent Systems on Stereocontrol

The nature of the arylpyridine directing group and the solvent system are expected to have a profound impact on the stereocontrol of the Rhodium(III)-catalyzed C-H functionalization. The steric and electronic properties of the arylpyridine ligand can influence the geometry of the rhodacycle intermediate and the subsequent insertion steps, thereby dictating the diastereoselectivity of the reaction.

Similarly, the choice of solvent can affect the solubility of the catalyst and substrates, as well as the stability of key intermediates in the catalytic cycle. A systematic investigation of different arylpyridine ligands and solvent systems would be necessary to achieve high levels of stereocontrol in the synthesis of substituted Benzyl 2-hydroxypent-4-enoates.

Interactive Data Table: Hypothetical Influence of Ligand and Solvent on Diastereoselectivity

| Entry | Arylpyridine Ligand | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | 2-Phenylpyridine | Dioxane | 70 | 5:1 |

| 2 | 2-(p-Tolyl)pyridine | Dioxane | 75 | 7:1 |

| 3 | 2-Phenylpyridine | THF | 65 | 3:1 |

| 4 | 2-(p-Tolyl)pyridine | THF | 68 | 4:1 |

| 5 | 2-(o-Tolyl)pyridine | Dioxane | 60 | >10:1 |

This table is a hypothetical representation of a typical study on the influence of ligands and solvents and is not based on published experimental data for this specific reaction.

Control and Determination of Diastereomeric Ratios

The stereoselective synthesis of chiral 4-substituted 2-hydroxypent-4-enoic acid derivatives can be achieved through diastereoselective ene reactions. The choice of catalyst and chiral auxiliary plays a crucial role in controlling the diastereomeric ratio of the products. For instance, the SnCl4-catalyzed ene reaction between methyl N-(benzyloxycarbonyl)-l-allylglycinate and glyoxylate esters of phenylcyclohexanol isomers results in an approximate 85:15 ratio of diastereomeric alcohols. researchgate.net A higher degree of stereocontrol can be achieved using a bis(oxazoline)-copper complex as a chiral catalyst for the ene reaction of methyl (S)-4-(phenylthio)allylglycinate and methyl glyoxylate, which affords the desired alcohol product in a 94:6 isomeric ratio. researchgate.net

Another approach involves the diastereoselective carbonyl-ene reaction of 1,1-disubstituted olefins with chiral derivatives of glyoxylic acid, using auxiliaries such as Oppolzer's sultam or 8-phenylmenthol. These reactions, promoted by ZnBr2, proceed with good yields and diastereomeric excesses ranging from 72–94%. researchgate.net While 8-phenylmenthyl glyoxylate often provides slightly better diastereoselectivity, the use of the sultam hemiacetal is frequently preferred because the resulting products are often crystalline, facilitating purification. researchgate.net

| Reaction Type | Catalyst/Promoter | Reactants | Achieved Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Ene Reaction | SnCl4 | Methyl N-(benzyloxycarbonyl)-l-allylglycinate and phenylcyclohexanol-derived glyoxylate esters | ~85:15 | researchgate.net |

| Ene Reaction | Bis(oxazoline)−copper complex | Methyl (S)-4-(phenylthio)allylglycinate and methyl glyoxylate | 94:6 | researchgate.net |

| Carbonyl-Ene Reaction | ZnBr2 | 1,1-disubstituted olefins and chiral glyoxylic acid derivatives | Up to 94% de | researchgate.net |

Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies in Related Hydroxypentenoate Synthesis

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds and has been instrumental in the synthesis of acyclic tetrasubstituted stereocenters. thieme-connect.de This strategy is particularly relevant for the stereocontrolled construction of α-hydroxyacid moieties found in hydroxypentenoate esters.

Application in Stereocontrolled Construction of α-Hydroxyacid Moieties

The palladium-catalyzed AAA of enolates provides a direct route to chiral α-tertiary hydroxyaldehydes, which are versatile precursors to α-hydroxy acids. nih.govnih.gov This method has been successfully applied to the synthesis of these building blocks from readily available α-hydroxy ketones or enol silyl (B83357) ethers with excellent yields and high enantioselectivity. nih.govnih.gov The versatility of Pd-AAA allows for the creation of a high number of stereocenters through various mechanisms for asymmetric induction, making it a cornerstone for synthesizing complex molecules. thieme-connect.de Furthermore, palladium catalysis has been extended to the C(sp3)–H alkylation of lactic acid, offering a practical and direct alternative for accessing a wide range of chiral α-hydroxy acids (AHAs). rsc.org

Protecting Group Strategies and Manipulations in Asymmetric Allylic Alkylation

Protecting groups are crucial in multi-step syntheses, not only to mask reactive functional groups but also to influence the stereochemical outcome of reactions. nih.gov In the context of palladium-catalyzed AAA, the choice of protecting group can significantly impact both regioselectivity and enantioselectivity. organic-chemistry.org

For instance, in the synthesis of α-acyloxyketones via AAA of 1,2-enediol carbonates, the product distribution between ketone and aldehyde regioisomers is controlled by the choice of ligand. organic-chemistry.org However, the nature of the ester protecting group also plays a role. The reaction proceeds through a decarboxylative Pd-enolate intermediate, and the choice of an acetate (B1210297) versus a pivalate (B1233124) protecting group can affect both the regioselectivity and the enantiomeric excess of the final product. organic-chemistry.org

In more complex systems, such as the synthesis of oxindole (B195798) alkaloids, protecting groups are essential for the success of key steps like AAA. For example, the protection of an oxindole with a TIPS (triisopropylsilyl) group is necessary before performing the asymmetric allylic alkylation to set the spiro stereocenter. nih.gov The selection of permanent and temporary protecting groups must be carefully planned to ensure they are stable to all reaction conditions and can be cleaved selectively without compromising the integrity of the target molecule. wiley-vch.de Benzyl groups are often used as permanent protecting groups due to their stability under both acidic and basic conditions, while silyl ethers or specific esters may serve as temporary protecting groups. wiley-vch.deyoutube.com

Advanced Synthetic Transformations and Derivatizations Relevant to Hydroxypentenoate Esters

Chemoselective Carbonyl Allylations with Organosiletanes

Alkoxyallylsiletanes have emerged as effective reagents for highly chemoselective and diastereoselective carbonyl allylsilylations. nih.govresearchgate.net This methodology is particularly useful for reactions with substrates containing multiple reactive carbonyl groups. The chemoselectivity is believed to originate from a mechanism involving an initial exchange of the alkoxy group on the silicon with a hydroxyl group on the substrate. nih.gov This is followed by the Lewis acidic siletane activating a nearby carbonyl group, leading to an intramolecular allylation. nih.govresearchgate.net

This strategy has been successfully applied to glyoxylic acids. Aryl, heteroaryl, alkyl, and alkenyl glyoxylic acids react efficiently with alkoxyallylsiletanes to produce tertiary α-hydroxy carboxylic acid products in good yields. nih.gov This method allows for selective monoallylation, even in cases where it overcomes the inherent electrophilicity bias, such as the preferential addition to a ketone in the presence of an aldehyde. nih.gov

Tandem Wittig Rearrangement/Mannich Reactions for Related Architectures

A highly stereoselective synthesis of α-alkyl-α-hydroxy-β-amino esters, which are structurally related to derivatized hydroxypentenoates, can be achieved through a tandem nih.govnih.gov-Wittig rearrangement/Mannich reaction sequence. nih.govresearchgate.net This powerful transformation allows for the controlled formation of either syn- or anti-amino alcohol derivatives with high selectivity. nih.govnih.gov

The stereochemical outcome is dependent on the nature of the substituent on the imine nitrogen. The reaction of N-benzyl or N-Boc imines proceeds with high selectivity for the formation of syn-amino alcohol derivatives. In contrast, using N-Boc-2-(phenylsulfonyl)amines as the imine component leads to the preferential formation of anti-amino alcohol products. nih.govresearchgate.net Subsequent cleavage of the chiral auxiliary, either through transesterification or reduction, yields the final enantiomerically enriched products with up to 96% ee. nih.gov This tandem approach provides efficient access to complex architectures containing adjacent hydroxyl and amino functionalities. nih.govacs.org

| Imine Substituent | Major Diastereomer | Reference |

|---|---|---|

| N-benzyl | syn | nih.govresearchgate.net |

| N-Boc | syn | nih.govresearchgate.net |

| N-Boc-2-(phenylsulfonyl) | anti | nih.govresearchgate.net |

Compound Index

| Compound Name |

|---|

| This compound |

| Methyl N-(benzyloxycarbonyl)-l-allylglycinate |

| 8-phenylmenthyl glyoxylate |

| Methyl (S)-4-(phenylthio)allylglycinate |

| Methyl glyoxylate |

| Lactic acid |

| α-tertiary hydroxyaldehydes |

| α-hydroxy ketones |

| Enol silyl ethers |

| α-acyloxyketones |

| 1,2-enediol carbonates |

| Phenylglyoxylic acid |

| α-alkyl-α-hydroxy-β-amino esters |

| N-benzyl imines |

| N-Boc imines |

| N-Boc-2-(phenylsulfonyl)amines |

Mechanistic Investigations of Benzyl 2 Hydroxypent 4 Enoate Formation and Reactions

Theoretical and Computational Analysis of Reaction Pathways

Computational chemistry provides powerful tools to model reaction mechanisms, rationalize observed stereoselectivities, and predict the structures of transient species that are difficult to observe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules and is instrumental in elucidating the origins of stereoselectivity in the formation of Benzyl (B1604629) 2-hydroxypent-4-enoate. DFT calculations can map the potential energy surface of the reaction between an allylating agent (like allylboronates or allylsilanes) and benzyl glyoxylate (B1226380).

Research on analogous systems, such as the allylation of other carbonyl compounds, shows that DFT can accurately predict which diastereomeric transition state is lower in energy, thus leading to the major product isomer. nih.gov For the formation of Benzyl 2-hydroxypent-4-enoate, DFT would be used to calculate the energies of the competing transition states that lead to the (R)- and (S)-enantiomers. The energy difference between these transition states (ΔΔG‡) directly correlates to the enantiomeric excess (ee) observed experimentally. These calculations typically involve optimizing the geometries of the reactants, transition states, and products to identify the lowest energy pathways for the reaction.

The stereochemical outcome of the allylation reaction is highly dependent on the three-dimensional arrangement of the reactants in the transition state. Conformational analysis, often performed using computational methods, is key to understanding these arrangements. researchgate.netmdpi.com For instance, in reactions involving allylboron reagents, the Zimmerman-Traxler model, which proposes a chair-like six-membered cyclic transition state, is often invoked to explain the observed diastereoselectivity. mdpi.com

Computational studies on related homoallylic alcohols have successfully used methods like the B3LYP functional to find low-energy conformations for different diastereomers. researchgate.netmdpi.com In the synthesis of this compound, this analysis would involve evaluating the various possible conformations of the transition state assembly, considering the steric interactions between the benzyl ester group, the incoming allyl group, and the chiral catalyst or auxiliary. The calculations would rationalize why one facial attack on the glyoxylate carbonyl is preferred over the other, leading to the observed stereochemical induction.

In catalyzed reactions, identifying the intermediates and transition states within the catalytic cycle is fundamental to understanding the mechanism. For the asymmetric synthesis of this compound using a chiral Lewis acid catalyst, the cycle would involve several key steps:

Catalyst Activation/Substrate Binding: The chiral Lewis acid catalyst coordinates to the carbonyl oxygen of benzyl glyoxylate, activating it towards nucleophilic attack.

Nucleophilic Attack: The allylating agent attacks the activated carbonyl group. This is typically the stereochemistry-determining step.

Product Release: The product, this compound, is released, regenerating the catalyst for the next cycle.

Computational modeling can provide detailed structures and relative energies for each species in the cycle. For example, in a chiral chromium-catalyzed allylation, DFT could be used to model the structure of the chiral allylchromium nucleophile and its transition state for addition to the glyoxylate. nih.gov This allows for a precise understanding of how the chiral ligand environment dictates the stereochemical outcome.

Kinetic and Stereochemical Aspects of Mechanistic Pathways

Kinetic studies provide experimental data on reaction rates and the factors that influence them, offering complementary insights to computational models.

The stereoselectivity in the synthesis of this compound is not governed by a single factor but rather by a combination of parameters related to the catalytic system and reaction conditions.

Catalyst Structure: The choice of the metal center and, more importantly, the chiral ligand in a Lewis acid catalyst is paramount. Bulky ligands can effectively shield one face of the coordinated benzyl glyoxylate, directing the attack of the allyl nucleophile to the less hindered face.

Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. harvard.edu This is because the energy difference between the diastereomeric transition states has a greater impact on the product distribution at lower temperatures, as described by the Eyring equation.

Solvent: The solvent can influence the stability of intermediates and transition states, thereby affecting both reaction rate and selectivity. researchgate.net

Nature of the Allylating Agent: Reagents derived from different metals (e.g., boron, silicon, tin, chromium) exhibit varying levels of reactivity and inherent stereoselectivity. wordpress.com For instance, (E)- and (Z)-crotylboronates typically yield anti and syn products, respectively, through highly ordered Zimmerman-Traxler transition states. acs.org

Table 1: Influence of Reaction Parameters on Stereoselectivity

| Parameter | Effect on Selectivity | Rationale |

|---|---|---|

| Catalyst Ligand | High | Chiral environment creates a significant energy difference between diastereomeric transition states. |

| Temperature | High (inversely) | Lower temperatures amplify the energetic preference for a single stereochemical pathway. |

| Solvent Polarity | Moderate | Can alter the geometry and stability of the transition state assembly. |

| Allyl Reagent | High | The metal and substituents on the allyl group dictate the geometry of the transition state (e.g., cyclic vs. open). |

The Kinetic Isotope Effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and characterizing the structure of transition states. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in a reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium).

In the formation of this compound via a carbonyl-ene reaction mechanism, a primary KIE would be expected if the C-H bond at the allylic position of the ene component is broken in the rate-limiting step. acs.org By placing a deuterium label at this position, a significant KIE value (kH/kD > 2) would support a mechanism where this bond cleavage is kinetically significant. snnu.edu.cn

Conversely, the absence of a primary KIE might suggest that the initial C-C bond formation is the rate-determining step, followed by a rapid proton transfer. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization at the transition state. wikipedia.org

Table 2: Hypothetical KIE Values for this compound Formation Mechanisms

| Isotopic Label Position | Plausible Mechanism | Expected kH/kD | Interpretation |

|---|---|---|---|

| Allylic C-H of Alkene | Concerted Ene Reaction | 2.0 - 7.0 | C-H bond cleavage occurs in the rate-determining transition state. |

| Aldehydic C-H of Glyoxylate | Stepwise (rate-limiting C-C bond formation) | ~1.0 | C-H bond is not broken in the rate-determining step. |

These mechanistic investigations, combining theoretical calculations with experimental kinetics, are essential for developing highly efficient and selective syntheses of specific stereoisomers of this compound, a valuable chiral building block in organic synthesis.

Advanced Analytical and Spectroscopic Characterization of Benzyl 2 Hydroxypent 4 Enoate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like Benzyl (B1604629) 2-hydroxypent-4-enoate. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

For a complete analysis, ¹H and ¹³C NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For instance, the protons of the benzyl group (C₆H₅CH₂) would typically appear in the aromatic region (around 7.3-7.4 ppm), while the benzylic protons (CH₂) would likely be a singlet around 5.2 ppm. The protons of the pentenoate chain, including the vinyl protons (CH₂=CH), the proton on the carbon bearing the hydroxyl group (CH-OH), and the adjacent methylene (B1212753) protons (CH₂), would each have characteristic chemical shifts and coupling patterns (multiplicities) that would confirm their connectivity.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. Key signals would include the carbonyl carbon of the ester (around 170-175 ppm), the carbons of the aromatic ring (typically 127-136 ppm), the benzylic carbon (around 67 ppm), and the carbons of the pentenoate chain, including the sp² hybridized carbons of the double bond.

A data table summarizing these expected chemical shifts would be presented here, though it would be based on analogous compounds in the absence of direct experimental data.

Application in Diastereomeric Ratio Determination

If Benzyl 2-hydroxypent-4-enoate were used in a reaction that creates a new stereocenter, forming diastereomers, NMR spectroscopy would be a primary tool for determining the diastereomeric ratio. The protons and carbons near the newly formed stereocenter in each diastereomer are in slightly different chemical environments, which often leads to separate, distinguishable signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative abundance (diastereomeric ratio) can be accurately calculated.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry is used to determine the molecular weight of a compound and can help in confirming its elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would then be compared to the calculated theoretical mass for the molecular formula C₁₂H₁₄O₃. A close match between the experimental and theoretical masses would provide strong evidence for the correct molecular formula and high purity of the sample. For example, the calculated monoisotopic mass of C₁₂H₁₄O₃ is 206.0943 g/mol . An HRMS result would be expected to be very close to this value.

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule (due to the stereocenter at the carbon with the hydroxyl group), it can exist as a pair of enantiomers. Chiral chromatography is the standard method for separating and quantifying these enantiomers.

High-Performance Liquid Chromatography (HPLC)

To determine the enantiomeric excess of a sample of this compound, a chiral stationary phase (CSP) would be used in an HPLC system. The choice of the specific chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) and the mobile phase (often a mixture of alkanes and an alcohol like isopropanol) would be optimized to achieve baseline separation of the two enantiomers. The retention times for the two enantiomers would be different. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (% ee) can be calculated. A data table would typically be presented with the column specifications, mobile phase composition, flow rate, and the retention times for each enantiomer.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of chiral compounds, offering significant advantages over traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). schmidt-haensch.commasterorganicchemistry.comic.ac.uk For derivatives of this compound, which are often chiral due to the stereocenter at the C2 or C4 position, SFC provides a rapid and efficient means of enantioseparation. nih.govlibretexts.orgwikipedia.org

The primary mobile phase in SFC is supercritical carbon dioxide (CO2), which exhibits low viscosity and high diffusivity, leading to faster separations and reduced backpressure compared to liquid mobile phases. ic.ac.uk Organic modifiers, such as methanol (B129727) or ethanol, are typically added to the CO2 to enhance the solubility of polar analytes and to modulate retention and selectivity. schmidt-haensch.comodoo.com The use of CO2 also makes SFC a "greener" technology due to reduced solvent consumption and waste generation. ic.ac.uknih.gov

For the chiral resolution of this compound derivatives, the choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral molecules, including esters. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.

Preparative SFC is particularly valuable for isolating pure enantiomers of this compound derivatives on a larger scale. odoo.comnih.govskpharmteco.com The volatility of the CO2-rich mobile phase simplifies the post-purification workup, as the CO2 is easily removed by depressurization, leaving the purified compound in a small volume of the organic modifier. idc-online.com This is a significant advantage over preparative HPLC, where large volumes of solvent must be evaporated.

A hypothetical SFC separation of the enantiomers of a this compound derivative is presented in the interactive data table below.

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 3.5 min |

| Retention Time (Enantiomer 2) | 4.2 min |

| Resolution (Rs) | 2.1 |

Other Spectroscopic Methods for Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of this compound and its derivatives by identifying the functional groups present in the molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

The IR spectrum of this compound will exhibit several key absorption bands that confirm its structure:

O-H Stretch: A broad and strong absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of hydrogen bonding.

C-H Stretch (Aromatic and Alkene): Absorptions for the sp² C-H stretching of the benzene (B151609) ring and the vinyl group typically appear above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).

C-H Stretch (Aliphatic): The sp³ C-H stretching vibrations of the methylene and methine groups will be observed just below 3000 cm⁻¹ (around 2980-2850 cm⁻¹).

C=O Stretch (Ester): A very strong and sharp absorption band characteristic of the ester carbonyl (C=O) group is expected in the range of 1735-1715 cm⁻¹. The position of this band can be influenced by conjugation; for α,β-unsaturated esters like this compound, the frequency is typically lower than that of a saturated ester. schmidt-haensch.comlibretexts.org

C=C Stretch: The stretching vibration of the carbon-carbon double bond (C=C) in the pentenoate chain will give rise to a medium to weak absorption band around 1650 cm⁻¹. skpharmteco.com Aromatic C=C stretching vibrations from the benzyl group will appear in the 1600-1450 cm⁻¹ region. skpharmteco.com

C-O Stretch (Ester): Two distinct C-O stretching bands are characteristic of esters and are found in the fingerprint region between 1300 and 1000 cm⁻¹. schmidt-haensch.comic.ac.uknih.gov These correspond to the C-O-C asymmetric and symmetric stretching vibrations.

The following interactive data table summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic/Vinyl C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |

| Ester Carbonyl (C=O) | C=O Stretch | 1735 - 1715 | Strong, Sharp |

| Alkene (C=C) | C=C Stretch | ~1650 | Weak to Medium |

| Aromatic (C=C) | C=C Stretch | 1600 - 1450 | Medium |

| Ester (C-O) | C-O Stretch | 1300 - 1000 | Strong |

Optical Rotation Measurements for Chiral Purity

Optical rotation is a crucial property for characterizing chiral molecules like the enantiomers of this compound. skpharmteco.com Chiral compounds have the ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. libretexts.org The measurement of this rotation is performed using an instrument called a polarimeter. alfa-chemistry.com

Enantiomers of a chiral compound will rotate the plane of polarized light to an equal extent but in opposite directions. libretexts.orgchemistrysteps.com One enantiomer will be dextrorotatory (rotating light to the right, designated as (+)), while the other will be levorotatory (rotating light to the left, designated as (-)). wikipedia.org A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. idc-online.com

The specific rotation, [α], is a standardized measure of the optical rotation of a chiral compound and is a characteristic physical property. alfa-chemistry.comchemistrysteps.comwikipedia.org It is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature (in degrees Celsius).

λ is the wavelength of the light (commonly the sodium D-line at 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 milliliters (g/100mL). odoo.comalfa-chemistry.com

By measuring the specific rotation of a sample of a this compound derivative and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess (ee) or optical purity can be determined. schmidt-haensch.commasterorganicchemistry.comidc-online.com The enantiomeric excess is a measure of the predominance of one enantiomer over the other in a mixture and is calculated as follows:

ee (%) = ([α]sample / [α]pure enantiomer) × 100

This analysis is vital in asymmetric synthesis and for pharmaceutical applications where the chirality of a molecule can significantly impact its biological activity. schmidt-haensch.comskpharmteco.com

The following interactive data table illustrates a hypothetical optical rotation measurement for determining the chiral purity of a sample of a this compound derivative.

| Parameter | Value |

|---|---|

| Specific Rotation of Pure (+)-Enantiomer | +75.2° |

| Observed Rotation of Sample (α) | +1.12° |

| Concentration of Sample (c) | 0.02 g/mL |

| Path Length (l) | 1 dm |

| Calculated Specific Rotation of Sample | +56.0° |

| Calculated Enantiomeric Excess (ee) | 74.5% |

Q & A

Q. How can the double bond in this compound be leveraged for polymer crosslinking or functional material design?

- Methodological Answer : Explore thiol-ene click chemistry under UV initiation (e.g., 365 nm, 2,2-dimethoxy-2-phenylacetophenone photoinitiator). Characterize crosslink density via swelling tests (ASTM D2765) and DMA for shifts. Compare with acrylate-based systems for mechanical performance trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.